
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is a compound that has garnered significant attention in the field of polymer chemistry This compound is known for its unique structural properties, which include a pyrimidinone ring and a methacrylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate typically involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization method. This process includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl with ureidoethyl methacrylate under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar RAFT copolymerization techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers.
Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of ureido and pyrimidinone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include poly(ethylene glycol) methyl ether methacrylate and lithium 4-styrenesulfonyl (phenylsulfonyl) imide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to facilitate the polymerization process .
Major Products Formed
The major products formed from the reactions of this compound include single-ion conducting polymer electrolytes and self-healing polymeric materials. These products exhibit superior thermal stability, high mechanical strength, and excellent ionic conductivity .
科学研究应用
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties such as self-healing and high ionic conductivity.
Biomedicine: Incorporated into hydrogels for drug delivery systems and tissue engineering applications.
Energy Storage: Utilized in the development of polymer electrolytes for next-generation lithium batteries.
Antimicrobial Fabrics: Grafted onto cotton fabrics to impart antibacterial properties.
作用机制
The mechanism of action of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is primarily based on its ability to form hydrogen bonds and undergo polymerization reactions. The ureido and pyrimidinone groups facilitate the formation of stable hydrogen bonds, which contribute to the mechanical strength and self-healing properties of the resulting polymers . Additionally, the methacrylate group allows for copolymerization with other monomers, leading to the formation of advanced polymeric materials with enhanced properties .
相似化合物的比较
Similar Compounds
Poly(ethylene glycol) methyl ether methacrylate (PEGMA): Similar in its ability to undergo polymerization reactions and form copolymers.
Lithium 4-styrenesulfonyl (phenylsulfonyl) imide (SSPSILi): Used in similar applications for the development of polymer electrolytes.
Uniqueness
What sets 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate apart from similar compounds is its unique combination of a pyrimidinone ring and a methacrylate group. This combination allows for the formation of hydrogen bonds and polymerization reactions, resulting in materials with superior mechanical strength, thermal stability, and self-healing properties .
属性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16N4O4/c1-7(2)10(18)20-5-4-13-12(19)16-11-14-8(3)6-9(17)15-11/h6H,1,4-5H2,2-3H3,(H3,13,14,15,16,17,19) |
InChI 键 |
LNMJVHUJOPKLSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)NC(=O)NCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
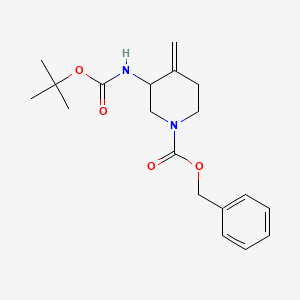
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
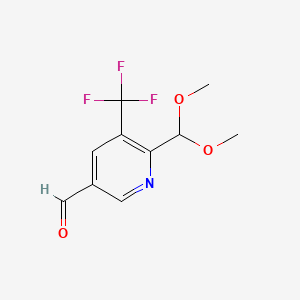
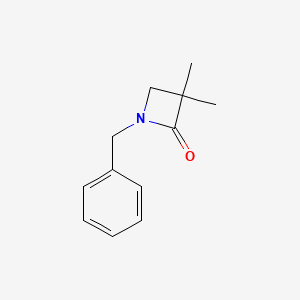
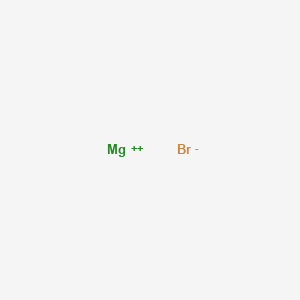
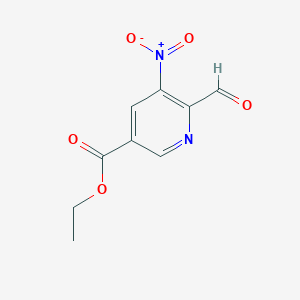
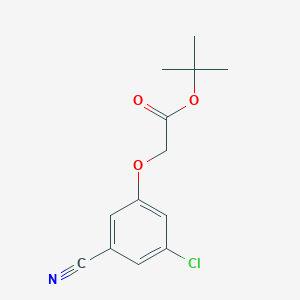
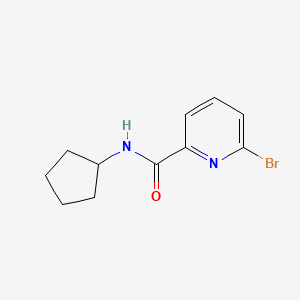

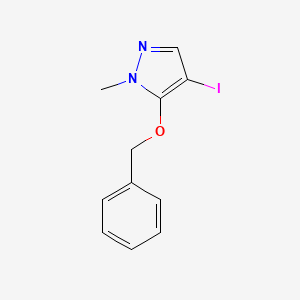
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)
